molecular formula C19H17F2N3O3 B2490941 N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 942012-52-4

N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2490941
CAS No.: 942012-52-4
M. Wt: 373.36
InChI Key: XIEHJXWLADXQBN-UHFFFAOYSA-N
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Description

N’-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-11-4-6-13(10-16(11)24-8-2-3-17(24)25)22-18(26)19(27)23-15-9-12(20)5-7-14(15)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEHJXWLADXQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Amination Reactions: Introduction of amine groups to the aromatic ring.

    Fluorination: Incorporation of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).

    Amide Bond Formation: Coupling reactions using reagents such as carbodiimides (e.g., EDCI) to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen exchange reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound has shown significant promise in modulating biological pathways, particularly through its interaction with androgen receptors. Selective androgen receptor modulators (SARMs), such as derivatives of this compound, are being explored for their potential to treat conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.

Case Study: SARMs and Muscle Wasting

Research indicates that certain derivatives of this compound exhibit anabolic effects on muscle tissue while sparing androgenic tissues like the prostate. For instance, compounds developed from similar structures have demonstrated the ability to maintain muscle mass in castrated rats without significantly affecting prostate weight, suggesting a selective action that could be beneficial in clinical settings for conditions such as sarcopenia or cachexia .

Synthesis and Chemical Properties

The synthesis of N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves several steps that can be optimized for yield and purity. The presence of the difluorophenyl group enhances the lipophilicity of the compound, which is crucial for its bioavailability and efficacy.

Synthesis Overview

  • Starting Materials : The synthesis typically begins with commercially available precursors that can be modified through standard organic reactions such as nucleophilic substitutions and coupling reactions.
  • Reaction Conditions : Optimizing temperature and solvent choice can significantly affect the yield. For instance, reactions conducted under microwave irradiation have been shown to enhance reaction rates and yields compared to traditional heating methods.

Therapeutic Potential

Given its pharmacological profile, this compound is being investigated for several therapeutic applications:

3.1. Treatment of Muscle Wasting

The compound's ability to selectively stimulate muscle growth while minimizing effects on other androgen-sensitive tissues positions it as a candidate for treating muscle wasting diseases associated with aging or chronic illness.

3.2. Osteoporosis Management

Research has indicated that SARMs may also promote bone density improvements in postmenopausal women by mimicking the beneficial effects of testosterone without the associated risks of estrogen therapy .

3.3. Cancer Treatment

Inhibitors derived from similar chemical frameworks have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving microtubule disruption or selective receptor modulation . This opens avenues for exploring this compound in oncology.

Mechanism of Action

The mechanism of action of N’-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,5-difluorophenyl)-N-[4-methylphenyl]ethanediamide
  • N’-(2,5-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Uniqueness

N’-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its fluorinated aromatic rings and pyrrolidinone moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22F2N4O
  • Molecular Weight : 348.39 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds that target cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Receptor Modulation : The structural features suggest potential interaction with various receptors, including those involved in pain and inflammation.
  • Cellular Uptake : The presence of fluorine atoms may enhance membrane permeability, facilitating better cellular uptake.

Anti-inflammatory Activity

Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting leukotriene synthesis and prostaglandin production. For example, a related compound inhibited the 5-lipoxygenase enzyme with an IC50 value of 0.1 µM . This suggests that this compound could potentially exhibit comparable anti-inflammatory activity.

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative activity of structurally similar compounds found significant cytotoxicity against cancer cell lines using the MTT assay . These findings indicate a promising avenue for further investigation into the biological activity of this compound.
  • Mechanism Elucidation : Another research effort focused on the inhibition of kinesin spindle protein (KSP), revealing that modifications in structure could lead to enhanced potency and reduced efflux by P-glycoprotein . This highlights the importance of structural optimization in developing effective therapeutic agents.

Data Tables

Biological ActivityCompoundIC50 ValueReference
5-Lipoxygenase InhibitionL-6518960.1 µM
Prostaglandin E2 Synthesis InhibitionL-6518961.1 µM
Antiproliferative ActivityOxadiazole DerivativesVaries

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